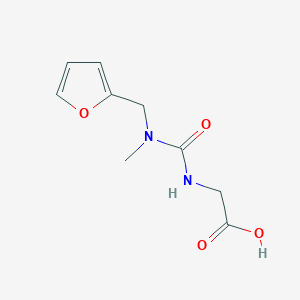

((Furan-2-ylmethyl)(methyl)carbamoyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

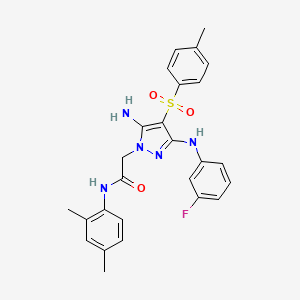

“((Furan-2-ylmethyl)(methyl)carbamoyl)glycine” is a complex organic compound that contains a furan ring and a carbamoyl group . It is related to other compounds such as “ACETIC ACID ((FURAN-2-YLMETHYL)-CARBAMOYL)-PHENYL-METHYL ESTER” and “Glycine, N-(2-furanylcarbonyl)-, methyl ester” which have similar structures .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . Other methods might involve the use of effective coupling reagents such as DMT/NMM/TsO or EDC .

Molecular Structure Analysis

The molecular structure of this compound is complex and includes a furan ring and a carbamoyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The carbamoyl group consists of a carbonyl (C=O) group attached to an amine (NH2) group .

Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of the reactive furan ring and the carbamoyl group . For example, the furan ring can undergo various reactions such as oxidation, reduction, and addition reactions .

Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus. These agents play a crucial role in combating microbial resistance, which has become a global issue due to the ineffectiveness of existing antimicrobial drugs . The antibacterial activity of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine can be explored further, particularly against both gram-positive and gram-negative bacteria.

Anti-Ulcer Properties

Furan compounds, including ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine, exhibit anti-ulcer effects. These properties make them relevant for gastrointestinal health and the treatment of ulcer-related conditions .

Diuretic Effects

The compound may have diuretic properties, potentially influencing fluid balance and renal function .

Antiprotozoal Activity

Furans are known for their antiprotozoal effects. Further investigation into ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine’s impact on protozoan parasites could yield valuable insights .

Potential Anticancer Activity

Furan derivatives, including ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine, have been explored for their anticancer potential. Investigating its effects on cancer cell lines and tumor models could reveal novel therapeutic avenues .

Other Pharmacological Properties

Beyond the mentioned applications, furans exhibit a wide range of pharmacological effects, including muscle relaxant, anti-inflammatory, analgesic, and anti-anxiety properties. Researchers continue to explore these diverse aspects of furan compounds .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine are certain types of bacteria, including Escherichia coli and Salmonella typhi . These bacteria play a role in various infectious diseases, and the compound’s interaction with them can potentially inhibit their growth and proliferation .

Mode of Action

The compound interacts with its bacterial targets, leading to changes that inhibit their growth

Biochemical Pathways

((Furan-2-ylmethyl)(methyl)carbamoyl)glycine is part of the furan platform of chemicals, which are derived from biomass such as furfural and 5-hydroxymethylfurfural . These compounds are involved in various biochemical pathways, and their modification can lead to a wide range of bioactive compounds . The specific pathways affected by ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine and their downstream effects are currently under investigation.

Result of Action

The result of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine’s action is the inhibition of growth in certain bacteria . This antimicrobial activity suggests potential applications in treating bacterial infections . .

Propriétés

IUPAC Name |

2-[[furan-2-ylmethyl(methyl)carbamoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-11(6-7-3-2-4-15-7)9(14)10-5-8(12)13/h2-4H,5-6H2,1H3,(H,10,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWKNUIRZQNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((Furan-2-ylmethyl)(methyl)carbamoyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride](/img/structure/B2410109.png)

![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)

![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)